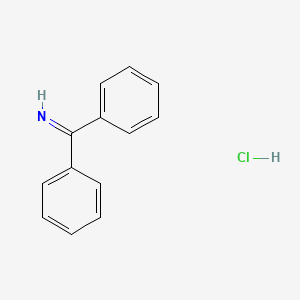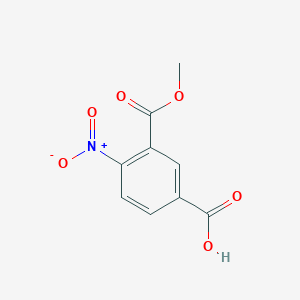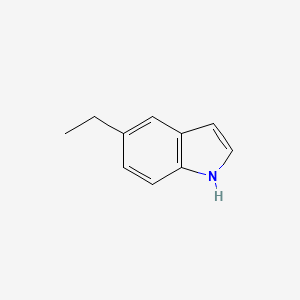
1-アミノピペリジン-4-オール
概要
説明
1-Aminopiperidin-4-OL is an organic compound with the molecular formula C₅H₁₂N₂O It is a derivative of piperidine, a six-membered heterocyclic amine
科学的研究の応用
1-Aminopiperidin-4-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
作用機序
Target of Action
1-Aminopiperidin-4-OL, a derivative of piperidine, has been evaluated for potential treatment of HIV . The primary target of 1-Aminopiperidin-4-OL is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
It is known that most ccr5 antagonists, including piperidin-4-ol derivatives, contain one basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction . The mechanism of action of piperidine derivatives includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives have been shown to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb . These pathways could potentially be affected by 1-Aminopiperidin-4-OL.
Pharmacokinetics
It is known that these properties are strongly influenced by physicochemical parameters
Result of Action
It is known that piperidine derivatives lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells . These effects could potentially be observed with 1-Aminopiperidin-4-OL.
Action Environment
The action, efficacy, and stability of 1-Aminopiperidin-4-OL can be influenced by various environmental factors. For instance, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine
生化学分析
Biochemical Properties
1-Aminopiperidin-4-OL has been evaluated for its potential treatment of HIV . It interacts with the chemokine receptor CCR5, which is an essential coreceptor in the process of HIV-1 entry . The compound has been found to have CCR5 antagonistic activities .
Cellular Effects
The cellular effects of 1-Aminopiperidin-4-OL are primarily related to its interaction with the CCR5 receptor. It has been reported that cells could not become infected with macrophage-tropic (R5) HIV-1 strains in vitro if they do not express CCR5 . This suggests that 1-Aminopiperidin-4-OL may influence cell function by interacting with this receptor.
Molecular Mechanism
The molecular mechanism of 1-Aminopiperidin-4-OL involves its interaction with the CCR5 receptor. All CCR5 antagonists, including 1-Aminopiperidin-4-OL, contain one basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction .
準備方法
Synthetic Routes and Reaction Conditions: 1-Aminopiperidin-4-OL can be synthesized through several methods. One common approach involves the reduction of 1-nitroso-piperidin-4-OL using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). The reaction is typically carried out by adding a solution of LAH to 1-nitroso-piperidin-4-OL in THF, followed by refluxing the mixture for several hours .
Industrial Production Methods: Industrial production of 1-Aminopiperidin-4-OL often involves similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Aminopiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the compound, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidin-4-one derivatives, while substitution reactions can produce various substituted piperidines .
類似化合物との比較
Piperidine: A parent compound with a similar structure but lacking the hydroxyl and amino groups.
Piperidin-4-one: A ketone derivative of piperidine.
Piperidin-4-ol: A hydroxyl derivative of piperidine.
Uniqueness: 1-Aminopiperidin-4-OL is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in synthetic chemistry and drug development .
特性
IUPAC Name |
1-aminopiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-3-1-5(8)2-4-7/h5,8H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHRVXCBFSPWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478062 | |
| Record name | 1-AMINOPIPERIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79414-82-7 | |
| Record name | 1-AMINOPIPERIDIN-4-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40478062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)











